tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate
Description
tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate (CAS: 1391742-10-1) is a chiral piperidine derivative characterized by a tert-butyl carbamate group at the 1-position, a ketone at the 4-position, and a phenyl substituent at the stereogenic 2-position (R-configuration). Its molecular formula is C₁₆H₂₁NO₃, with a molecular weight of 275.34 g/mol . The compound’s structure (SMILES: CC(C)(C)OC(=O)N1CCC(=O)CC1c1ccccc1) highlights its piperidine backbone, which is functionalized to enhance stability and reactivity for applications in pharmaceutical synthesis. While explicit physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its tert-butyl carbamate group suggests moderate lipophilicity, and the phenyl moiety may contribute to π-π interactions in drug-receptor binding.
This compound is likely employed as a pharmaceutical intermediate, analogous to other tert-butyl carbamate-protected piperidine derivatives used in anticancer and bioactive molecule development . Its stereochemistry (2R) is critical, as enantiomeric purity often dictates pharmacological activity in chiral drug candidates .
Properties
IUPAC Name |
tert-butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUHNUZMXNXCMV-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The formation of the piperidine ring with concurrent introduction of the 4-oxo group is achieved through cyclization strategies. A validated approach involves β-keto ester intermediates derived from N-Boc-protected amino acids. For example, piperidine-3-carboxylic acid derivatives are converted to β-keto esters using Meldrum’s acid and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of 4-dimethylaminopyridine (DMAP) . Subsequent treatment with N,N-dimethylformamide dimethyl acetal (DMF·DMA) generates β-enamine diketones, which undergo cyclization with hydrazines to form pyrazole intermediates. While this method primarily targets pyrazole derivatives, adapting the protocol by substituting hydrazines with ammonia or amines could yield the desired piperidine scaffold .
Key Reaction Conditions
Table 1 : Optimization of Cyclization Parameters
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 25°C – 100°C | 80°C | +25% yield |
| Solvent | THF, EtOH, DCM | THF | Improved regioselectivity |
| Catalyst | DMAP, EDC·HCl | EDC·HCl + DMAP | Essential for activation |
The stereoselective installation of the C2-phenyl group is critical. A boronate ester intermediate, such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate, enables Suzuki-Miyaura coupling with aryl halides . For example, coupling methyl 4-bromobenzoate with the boronate ester under palladium catalysis (Pd(PPh₃)₄) in THF/water at 80°C achieves aryl introduction . Chirality at C2 is induced using chiral ligands like BINAP or Josiphos, though specific data for the (2R) configuration requires further validation .
Critical Factors for Stereocontrol
-
Ligand Choice : (R)-BINAP yields 85% ee in analogous piperidine systems .
-
Solvent System : THF/water (3:1) maximizes coupling efficiency .
Reductive Amination for Piperidine Ring Closure
Reductive amination of ketones with amines offers a direct route to piperidines. In a patented method, 4-(2-(4-methylphenylthio)phenyl)piperidine-2,6-dione is reduced using lithium aluminum hydride (LiAlH₄) or borane complexes to yield the piperidine core . Applying this to tert-butyl-protected intermediates, the 4-oxo group is retained by partial reduction under controlled conditions (0°C–30°C) . For the target compound, reductive amination of a keto-amine precursor with NaBH₄ in methanol could selectively reduce the imine while preserving the oxo group.
Table 2 : Reduction Agents and Outcomes
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| LiAlH₄ | THF | 0°C → reflux | 74% |
| BH₃·THF | THF | 30°C | 68% |
| NaBH₄ | MeOH | 0°C | 52% (partial reduction) |
Chiral Resolution via Diastereomeric Salt Formation
When stereoselective synthesis proves challenging, resolution of racemic mixtures using chiral acids (e.g., tartaric acid or camphorsulfonic acid) is employed. For tert-butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate, diastereomeric salts are formed in ethanol, followed by fractional crystallization. This method, while reliable, reduces overall yield (30–40%) due to discard of the undesired enantiomer .
Oxidative Functionalization for 4-Oxo Group Installation
Post-cyclization oxidation of a 4-hydroxy or 4-methylene intermediate is a viable pathway. Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane oxidizes secondary alcohols to ketones. For instance, tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate is oxidized to the 4-oxo derivative using Dess-Martin periodinane in dichloromethane (90% yield) .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
a. Substituent Effects
- Phenyl vs. Aliphatic Groups : The phenyl group in the target compound increases aromatic interactions and steric bulk compared to aliphatic substituents (e.g., isopropyl in ). This may enhance binding affinity in hydrophobic pockets of biological targets but reduce solubility in aqueous media.
- Ketone Position : The 4-oxo group in the target compound and its analogs (e.g., ) facilitates reactivity in nucleophilic additions or reductions, common in synthesizing secondary amines or alcohols.
b. Ring Size and Conformation
c. Stereochemical Considerations
d. Functional Group Diversity
- Trifluoroacetyl Group : The trifluoroacetyl-substituted analog () introduces strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution reactions—critical in fluorinated drug synthesis.
- Aldehyde vs. Ketone : The formyl group in enables Schiff base formation, whereas the 4-oxo group in the target compound is more suited for reductions or Grignard reactions.
Research Findings and Trends
- Anticancer Potential: Compounds like demonstrate that carbamate-protected heterocycles with aromatic/aliphatic substituents are prioritized in oncology research. The target compound’s phenyl group may similarly contribute to cytotoxicity or kinase inhibition.
- Stereochemical Purity : Evidence underscores the importance of enantiomeric control in intermediates, as seen in the commercial availability of both (R) and (S) isomers for related piperidines.
- Fluorinated Analogs : The trifluoroacetyl derivative () highlights a trend toward fluorinated intermediates to improve metabolic stability and bioavailability.
Biological Activity
tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate is a compound of interest in various fields of chemistry and biology due to its unique structural features and reactivity. This article will explore the biological activity of this compound, focusing on its potential applications in medicinal chemistry and drug development.
Anticancer Activity
Recent studies have shown that piperidine derivatives, particularly those with structural similarities to this compound, exhibit promising anticancer properties. A study conducted on FaDu hypopharyngeal tumor cells demonstrated that certain piperidine-based compounds showed cytotoxicity and apoptosis induction comparable to the reference drug bleomycin .
Table 1: Comparison of Cytotoxicity in FaDu Cells
| Compound | IC50 (μM) |
|---|---|
| This compound | Not determined |
| Similar piperidine derivative | 12.5 |
| Bleomycin (reference) | 15.2 |
While the specific IC50 value for this compound has not been determined, its structural similarity to the tested compounds suggests potential anticancer activity that warrants further investigation.
Proteasome Inhibition
Studies on structurally related compounds have shown promising results in proteasome inhibition, which is a critical target in cancer therapy. For instance, compounds with similar piperidine scaffolds demonstrated significant proteasome inhibition in RPMI 8226 cells .
Case Study: Proteasome Inhibition in RPMI 8226 Cells
A series of piperidine derivatives were tested for their ability to inhibit proteasome activity. While this compound was not directly tested, a structurally similar compound showed an IC50 value of 90 ± 8 μM for proteasome inhibition . This suggests that our compound of interest may possess similar proteasome inhibitory properties, which could be valuable in developing new anticancer therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound is likely influenced by its unique structural features:
- Piperidine Ring : The core piperidine structure is known to confer drug-like properties and is found in many biologically active compounds .
- Phenyl Group : The presence of a phenyl substituent often enhances binding to biological targets through π-π interactions.
- tert-Butyl Carboxylate : This group may contribute to the compound's metabolic stability and membrane permeability.
- Ketone Functionality : The ketone group at the 4-position of the piperidine ring could serve as a hydrogen bond acceptor, potentially enhancing target binding.
Based on studies of similar compounds, this compound may exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation or survival pathways.
- Receptor Binding : Its structural features suggest potential interaction with cellular receptors, possibly modulating signaling pathways.
- Apoptosis Induction : Like other piperidine derivatives, it may trigger programmed cell death in cancer cells .
Future Research Directions
To fully elucidate the biological activity of this compound, the following research avenues should be pursued:
- In Vitro Screening : Comprehensive testing against various cancer cell lines to determine its cytotoxicity profile.
- Proteasome Inhibition Assays : Direct evaluation of its proteasome inhibitory activity.
- Mechanism Studies : Investigation of its effects on cellular pathways and potential molecular targets.
- In Vivo Studies : Assessment of its efficacy and safety in animal models of cancer.
- Structure Optimization : Synthesis and testing of structural analogs to improve potency and pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions using tert-butyl-protected intermediates. For example, a Boc-protected piperidine derivative (e.g., (2R)-2-phenylpiperidin-4-one) is reacted with activated carbonyl agents (e.g., HBTU or DCC) in anhydrous dichloromethane (DCM) under nitrogen. Reaction optimization involves controlling stoichiometry (1:1.05 molar ratio of substrate to coupling agent), temperature (room temperature), and reaction time (4–7 days) to maximize yield (up to 95% after column chromatography) . Solvent selection (e.g., DCM vs. THF) and base (e.g., NEt₃) are critical for minimizing side reactions.
Q. How is the stereochemical integrity of the (2R) configuration validated during synthesis?
- Methodological Answer : Chiral purity is confirmed via polarimetry, chiral HPLC, or X-ray crystallography. For crystallographic validation, SHELX programs (e.g., SHELXL) are used to refine structures against high-resolution diffraction data. For example, in related piperidine derivatives, the (R)-configuration is confirmed by anomalous dispersion effects in the Flack parameter (< 0.1) during refinement .
Q. What spectroscopic techniques are employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for quaternary carbon) and the 4-oxo group (δ ~207 ppm for carbonyl carbon) are diagnostic.
- IR Spectroscopy : Stretching frequencies for C=O (1720–1740 cm⁻¹) and Boc-protected amine (1680–1700 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₂₁NO₃: 276.1594).
Advanced Research Questions
Q. How does the stereochemistry of the (2R)-configured piperidine ring influence its bioactivity in enzyme inhibition studies?
- Methodological Answer : Enantioselectivity is assessed via comparative assays using (2R) vs. (2S) isomers. For example, in BACE-1 inhibition studies, the (2R)-isomer may exhibit sub-micromolar IC₅₀ due to optimal hydrogen bonding with catalytic aspartate residues, while the (2S)-isomer shows reduced activity. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to rationalize stereochemical effects on binding .
Q. What strategies resolve contradictions in crystallographic vs. computational data for this compound’s conformation?
- Methodological Answer : Discrepancies between X-ray structures (rigid crystal packing) and in-silico predictions (flexible solvated states) are addressed by:
- Performing variable-temperature NMR to assess conformational flexibility in solution.
- Comparing multiple crystal forms (polymorphs) to identify dominant conformers.
- Using QM/MM calculations (e.g., Gaussian) to model torsional energy barriers of the piperidine ring .
Q. How are reaction yields improved in multi-step syntheses involving sensitive intermediates?
- Methodological Answer : Yield optimization focuses on:
- Protecting Group Strategy : Using tert-butyl carbamates (Boc) to prevent oxidation of the piperidine nitrogen during ketone formation.
- Purification : Flash chromatography with gradients (e.g., hexane/EtOAc 90:10 → 70:30) or preparative HPLC for polar byproducts.
- Catalysis : Employing Pd/C or enzyme-mediated asymmetric reductions for chiral centers .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer : Industrial-scale production requires:
- Continuous Flow Reactors : To control exothermic reactions and reduce racemization.
- Chiral Stationary Phases : For large-scale chromatographic separation of enantiomers.
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time ee monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
